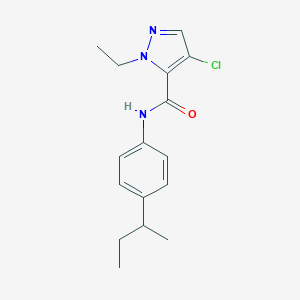
N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2002 by researchers at Bayer AG. Since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
作用機序
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the Cys179 residue of the IKKβ kinase subunit. This modification prevents the phosphorylation and subsequent activation of IKKβ, which is required for the activation of NF-κB. Inhibition of NF-κB by BAY 11-7082 leads to reduced production of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BAY 11-7082 has been shown to inhibit the growth of bacteria and viruses. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune responses.
実験室実験の利点と制限
BAY 11-7082 has a number of advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. BAY 11-7082 is a covalent inhibitor, which means that it irreversibly modifies its target protein. This can make it difficult to study the effects of BAY 11-7082 on other cellular processes that are regulated by NF-κB.
将来の方向性
There are a number of future directions for research on BAY 11-7082. One area of research is the development of more selective inhibitors of NF-κB. BAY 11-7082 has been shown to inhibit the activity of other kinases in addition to IKKβ, which can lead to off-target effects. Another area of research is the development of BAY 11-7082 analogs with improved pharmacokinetic properties. BAY 11-7082 has a relatively short half-life in vivo, which limits its potential therapeutic applications. Finally, there is a need for further research on the potential therapeutic applications of BAY 11-7082 in the treatment of inflammatory diseases and cancer. Clinical trials are needed to determine the safety and efficacy of BAY 11-7082 in humans.
合成法
The synthesis of BAY 11-7082 involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with 4-sec-butylphenylamine in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to yield BAY 11-7082. The overall yield of this reaction is approximately 60%.
科学的研究の応用
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes BAY 11-7082 a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB. This makes BAY 11-7082 a potential therapeutic agent for the treatment of cancer.
特性
製品名 |
N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC名 |
N-(4-butan-2-ylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-4-11(3)12-6-8-13(9-7-12)19-16(21)15-14(17)10-18-20(15)5-2/h6-11H,4-5H2,1-3H3,(H,19,21) |
InChIキー |
FXFNBSYTHRVBEM-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)



![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)
![methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B213693.png)
![2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide](/img/structure/B213694.png)
![4-Ethyl-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxamide](/img/structure/B213698.png)